![molecular formula C15H23NO B13236237 {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13236237.png)
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . It is characterized by the presence of an amino group, a cyclopentyl ring, and a methanol group attached to a phenyl ring substituted with a methyl group.
Méthodes De Préparation
The synthesis of {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylacetonitrile and cyclopentylmethanol.
Reaction Conditions: The reaction conditions often include the use of reducing agents, catalysts, and solvents to facilitate the formation of the desired product. Common reagents include lithium aluminum hydride (LiAlH4) for reduction and palladium on carbon (Pd/C) for catalytic hydrogenation.
Industrial Production: Industrial production methods may involve large-scale batch or continuous processes, with careful control of temperature, pressure, and reaction time to optimize yield and purity.
Analyse Des Réactions Chimiques
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol involves its interaction with molecular targets and pathways within cells. The amino group and cyclopentyl ring play crucial roles in binding to specific receptors or enzymes, modulating their activity. The compound may also influence signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol can be compared with similar compounds, such as:
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclohexyl}methanol: This compound has a cyclohexyl ring instead of a cyclopentyl ring, which may result in different chemical and biological properties.
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopropyl}methanol: The presence of a cyclopropyl ring in this compound can lead to variations in reactivity and stability compared to the cyclopentyl derivative.
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutyl}methanol: The cyclobutyl ring in this compound may impart unique characteristics, such as altered binding affinity to molecular targets.
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
[1-[2-amino-1-(4-methylphenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C15H23NO/c1-12-4-6-13(7-5-12)14(10-16)15(11-17)8-2-3-9-15/h4-7,14,17H,2-3,8-11,16H2,1H3 |
Clé InChI |
BJGBFMHIABXACK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CN)C2(CCCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


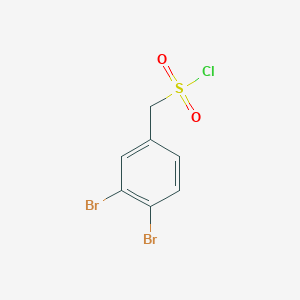
![2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide](/img/structure/B13236174.png)
![Methyl3-(bicyclo[2.2.1]heptan-2-YL)prop-2-ynoate](/img/structure/B13236178.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide](/img/structure/B13236186.png)


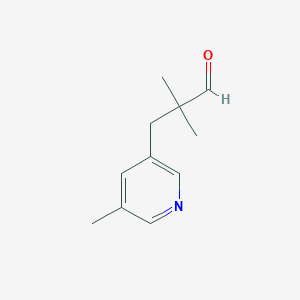
![2-[1-(Cyclopropylamino)ethyl]phenol](/img/structure/B13236210.png)
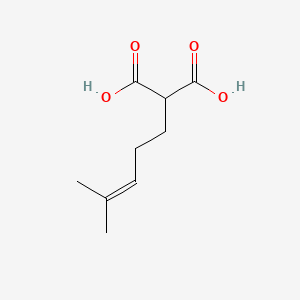
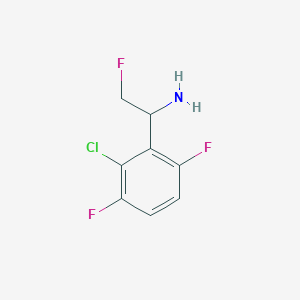
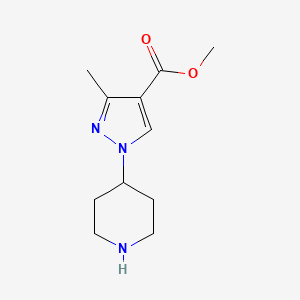
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine](/img/structure/B13236235.png)
![{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13236240.png)
![(1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13236243.png)
